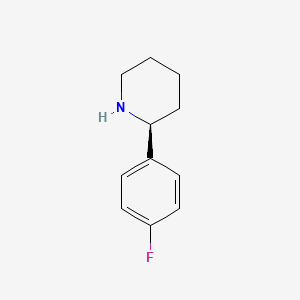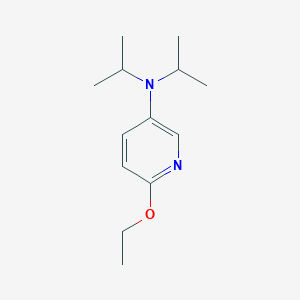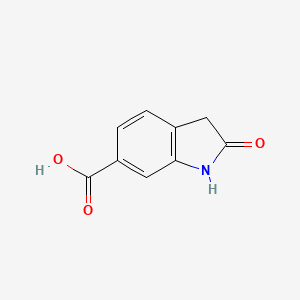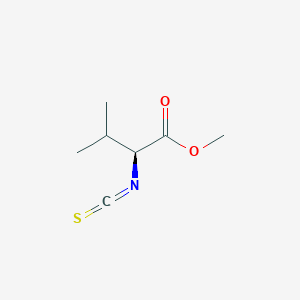
シサプリド一水和物
説明
A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Cisapride (has active moiety).
科学的研究の応用
シサプリド一水和物:科学研究における用途の包括的な分析
逆流性食道炎(GERD)の治療: シサプリド一水和物は、食道への胃酸の暴露を減らすことで、GERDの治療に有効であることが示されています。 これは、下部食道括約筋圧(LOSP)、食道クリアランス蠕動、および胃排泄に対するその効果に起因します .
胃腸運動のための推進薬: 推進薬として、シサプリドは胃腸管全体にわたって運動を促進または回復させます。 その作用機序は、腸の筋層叢におけるアセチルコリンの放出を促進することに関与しています .
他の治療法との比較効果: 比較試験では、シサプリドは、食道炎の患者における症状の緩和においてメトクロプラミドと同等の効果があり、食道糜爛の治癒においてラニチジンおよびシメチジンと同等の効果があることが示されています .
4. 逆流性食道炎に対するプラセボに対する有効性 シサプリドは、逆流性食道炎の患者において、プラセボよりも効果が高く、内視鏡的に確認された治癒率は、プラセボの12〜13%に対して、63〜73%でした .
消化不良の治療: 大規模な非比較試験では、シサプリドに対する反応率は、消化不良のサブグループ、併存疾患、併用薬に関わらず、約80%の患者で良好または優れていました .
術後胃腸アトニー: 臨床研究では、シサプリドは、術後期の胃腸アトニーの改善、胃排泄の促進、および腸の回復の促進に有効である可能性があることを示しています。ただし、この適応における役割を明確にするには、さらなる研究が必要です .
慢性胃不全の管理: シサプリドは、原因不明の慢性胃不全(胃の病気)の主要な診断を受けた患者における有効性を研究されています .
生化学分析
Biochemical Properties
Cisapride monohydrate acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with the serotonin receptors and acetylcholine neurotransmitters plays a crucial role in its biochemical reactions .
Cellular Effects
Cisapride monohydrate stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .
Molecular Mechanism
The molecular mechanism of action of Cisapride monohydrate involves its role as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, Cisapride monohydrate promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This results in the stimulation of gastrointestinal motor activity .
Dosage Effects in Animal Models
In dogs, the dosage of Cisapride monohydrate ranges from 0.1–0.5 mg/kg orally every 8–12 hours . In cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . The effects of Cisapride monohydrate vary with different dosages in these animal models .
Metabolic Pathways
Cisapride monohydrate is metabolized in the liver by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is a key part of the metabolic pathway of Cisapride monohydrate .
Transport and Distribution
Cisapride monohydrate is known to be 97.5% protein-bound , indicating that it may interact with transport proteins for distribution within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the search results.
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with receptors and neurotransmitters in the cellular membrane of the enteric nervous system .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cisapride involves the condensation of 5-amino-4-cyano-1,2-dihydropyridine with 4-chloro-5-methoxy-2-methyl-aminobenzamide followed by reduction and cyclization.", "Starting Materials": [ "5-amino-4-cyano-1,2-dihydropyridine", "4-chloro-5-methoxy-2-methyl-aminobenzamide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 5-amino-4-cyano-1,2-dihydropyridine is reacted with 4-chloro-5-methoxy-2-methyl-aminobenzamide in the presence of acetic acid and methanol to form 4-chloro-5-methoxy-2-methyl-aminopyridine-4-carbonitrile.", "Step 2: The resulting product is reduced using sodium borohydride in methanol to form 4-chloro-5-methoxy-2-methyl-aminopyridine-4-carboxamide.", "Step 3: The carboxamide is then cyclized using hydrochloric acid to form cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide.", "Step 4: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and extracting with water." ] } | |
CAS番号 |
260779-88-2 |
分子式 |
C23H31ClFN3O5 |
分子量 |
484.0 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1 |
InChIキー |
QBYYXIDJOFZORM-LBPAWUGGSA-N |
異性体SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
正規SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Color/Form |
White to slightly biege powder |
melting_point |
110 °C |
物理的記述 |
Solid |
ピクトグラム |
Corrosive |
溶解性 |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


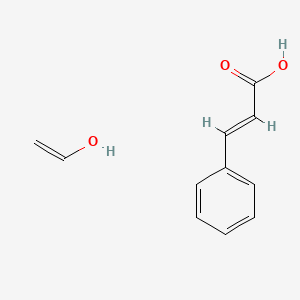
![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
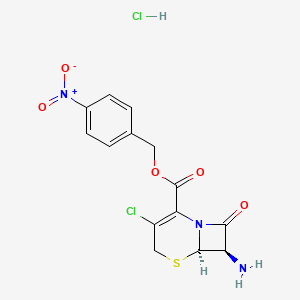
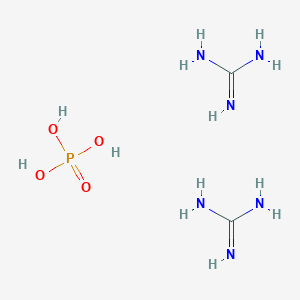
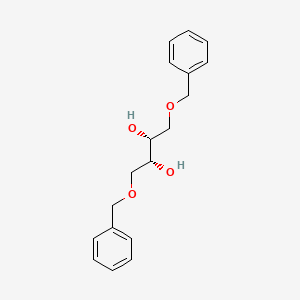
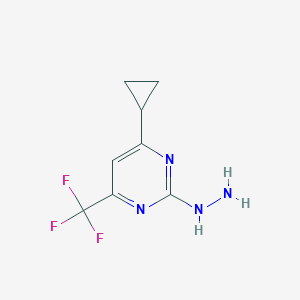
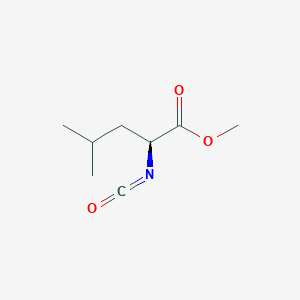
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

